1-Oleoyl-2-hydroxy-sn-glycero-3-phospho-L-serine (sodium)
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Overview
Description
1-Oleoyl-2-hydroxy-sn-glycero-3-phospho-L-serine (sodium) is a modified phosphatidylserine product. It is generated following the activation of NADPH oxidase and lyso-phosphatidylserine signaling. This compound plays a significant role in enhancing receptor/ligand systems for the resolution of neutrophilic inflammation through macrophage G2A functions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Oleoyl-2-hydroxy-sn-glycero-3-phospho-L-serine (sodium) is synthesized through the activation of NADPH oxidase and lyso-phosphatidylserine signaling . The compound is typically prepared by dissolving the drug in DMSO to create a stock solution, which is then diluted with PEG300, Tween 80, and ddH2O to achieve the desired concentration .
Industrial Production Methods: The industrial production of 1-Oleoyl-2-hydroxy-sn-glycero-3-phospho-L-serine (sodium) involves large-scale synthesis using similar methods as described above. The compound is stored at -20°C in sealed storage away from moisture to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: 1-Oleoyl-2-hydroxy-sn-glycero-3-phospho-L-serine (sodium) undergoes various chemical reactions, including oxidation and signal transduction reactions. These reactions are crucial for its role in enhancing receptor/ligand systems .
Common Reagents and Conditions: The common reagents used in the synthesis and reactions of this compound include DMSO, PEG300, Tween 80, and ddH2O . The reaction conditions typically involve controlled temperatures and sealed storage to prevent degradation.
Major Products Formed: The major products formed from the reactions of 1-Oleoyl-2-hydroxy-sn-glycero-3-phospho-L-serine (sodium) include modified phosphatidylserine products that play a role in resolving neutrophilic inflammation .
Scientific Research Applications
1-Oleoyl-2-hydroxy-sn-glycero-3-phospho-L-serine (sodium) has a wide range of scientific research applications:
Chemistry: It is used in the study of phospholipid signaling and receptor/ligand interactions.
Biology: The compound is utilized in research on macrophage functions and inflammation resolution.
Medicine: It has potential therapeutic applications in treating inflammatory conditions.
Industry: The compound is used in the production of bioactive molecules and as a research tool in various biochemical studies
Mechanism of Action
The mechanism of action of 1-Oleoyl-2-hydroxy-sn-glycero-3-phospho-L-serine (sodium) involves the activation of NADPH oxidase and lyso-phosphatidylserine signaling. This activation enhances the macrophage G2A functions, which in turn improves the receptor/ligand systems for resolving neutrophilic inflammation . The molecular targets include NADPH oxidase and lyso-phosphatidylserine receptors.
Comparison with Similar Compounds
- 1-Oleoyl-2-hydroxy-sn-glycero-3-phosphate (sodium salt)
- 1-Oleoyl-2-hydroxy-sn-glycero-3-PG (sodium salt)
- 1-Oleyl-2-hydroxy-sn-glycero-3-PA (sodium salt)
Uniqueness: 1-Oleoyl-2-hydroxy-sn-glycero-3-phospho-L-serine (sodium) is unique due to its specific role in enhancing macrophage G2A functions and resolving neutrophilic inflammation. Its ability to activate NADPH oxidase and lyso-phosphatidylserine signaling sets it apart from other similar compounds .
Properties
Molecular Formula |
C24H45NNaO9P |
---|---|
Molecular Weight |
545.6 g/mol |
IUPAC Name |
sodium;(2S)-2-amino-3-[hydroxy-[(2R)-2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxypropanoate |
InChI |
InChI=1S/C24H46NO9P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(27)32-18-21(26)19-33-35(30,31)34-20-22(25)24(28)29;/h9-10,21-22,26H,2-8,11-20,25H2,1H3,(H,28,29)(H,30,31);/q;+1/p-1/b10-9-;/t21-,22+;/m1./s1 |
InChI Key |
ULNYNKJABITZRB-UZADSWFSSA-M |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@@H](C(=O)[O-])N)O.[Na+] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)[O-])N)O.[Na+] |
Origin of Product |
United States |
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